methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate
Description
Its structure features a conjugated (2E)-prop-2-enamido group linked to a 3-nitrophenyl moiety and a methyl acetate terminus. The nitro group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The (2E)-configuration of the enamide moiety is critical for its stereoelectronic properties, which may impact biological activity or catalytic behavior .
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-19-12(16)8-13-11(15)6-5-9-3-2-4-10(7-9)14(17)18/h2-7H,8H2,1H3,(H,13,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYENPTUEHAKQOP-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate can be synthesized through the esterification of 3-nitrobenzoic acid with methanol, followed by the reaction with an appropriate amine to form the enamido linkage. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate exhibits promising anticancer activity. Studies have shown that compounds with similar structural motifs can selectively inhibit cancer cell proliferation. For example, derivatives have been tested against various human cancer cell lines, including HCT-116 and MCF-7, showing IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest that it may exhibit significant activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating a potential for development as an antimicrobial agent.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease progression. For instance, similar compounds have shown the ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases . This suggests a potential role in treating conditions such as Alzheimer's disease.
Case Studies
Several studies highlight the applications of this compound:
Cancer Treatment
In a study evaluating the anticancer effects of related compounds, researchers found that modifications to the nitrophenyl group significantly affected cytotoxicity against cancer cell lines. Compounds synthesized with varying substituents displayed enhanced selectivity towards mutant EGFR overexpressing cells, underscoring the importance of structural optimization in drug design .
Antimicrobial Research
Another investigation focused on the antimicrobial potential of similar nitrophenyl derivatives against bacterial strains. Results indicated that specific modifications could improve efficacy against resistant strains, suggesting a pathway for developing new antibiotics based on this compound .
Mechanism of Action
The mechanism of action of methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the enamido linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical and Electronic Properties
- Nitro Position Effects : The 3-nitrophenyl group in the target compound enhances resonance stabilization of the enamide compared to 2-nitrophenyl analogs, as observed in UV-Vis spectra of related acrylates .
- Steric and Electronic Modulation : The enamide’s (2E)-configuration minimizes steric clash between the nitro group and ester moiety, contrasting with bulkier derivatives like the oxolan-2-ylmethyl compound .
Biological Activity
Methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate (CAS number 1020252-63-4) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H12N2O5
- Molecular Weight : 252.24 g/mol
- Structure : The compound features a nitrophenyl group attached to an enamido moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of nitrophenyl compounds have shown selective inhibition of cancer cell proliferation in vitro .
- A study explored the effects of related compounds on non-small cell lung cancer (NSCLC), demonstrating that modifications in the chemical structure could enhance selectivity and potency against mutant EGFR, a common target in lung cancer therapies .
- Antimicrobial Properties
- Enzyme Inhibition
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Interaction with DNA : Similar compounds have shown the ability to bind DNA, leading to cytotoxic effects through the induction of apoptosis in cancer cells .
- Enzyme Modulation : The compound may modulate enzyme activities involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Case Studies
-
Anticancer Efficacy
- A case study involving a series of nitrophenyl derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low micromolar concentrations. The study highlighted structure-activity relationships that suggest further exploration into this compound's potential as an anticancer agent .
- Antimicrobial Testing
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for methyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]acetate, and how do reaction conditions influence yield and stereoselectivity?
Methodological Answer: The compound can be synthesized via a multi-step procedure:
Amide coupling : React 3-nitrocinnamic acid derivative with methyl glycinate using carbodiimide coupling agents (e.g., EDC/HOBt) to form the (2E)-enamide backbone.
Esterification : Protect the carboxylic acid group using methyl esterification under acidic conditions (e.g., H₂SO₄/MeOH).
Q. How can spectroscopic techniques distinguish this compound from its structural analogs?
Methodological Answer:
- ¹H/¹³C NMR : The 3-nitrophenyl group shows distinct aromatic splitting patterns (e.g., meta-substitution at δ 8.1–8.3 ppm), while the (2E)-enamide proton (Hβ) resonates at δ 6.8–7.0 ppm with coupling constant J = 15–16 Hz.
- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 307.1 (calculated for C₁₃H₁₃N₂O₅⁺) and fragment ions (e.g., loss of NO₂ group at m/z 261.1).
- XRD : For crystalline derivatives, compare unit cell parameters (e.g., space group P2₁/c) with analogs like ethyl 2-amino-4-(3-nitrophenyl)acetate .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Theoretical framework : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict charge distribution; the electron-withdrawing nitro group lowers LUMO energy at the β-carbon, enhancing susceptibility to nucleophilic attack.
- Experimental validation : Kinetic studies (UV-Vis monitoring) under varying pH and nucleophile concentrations (e.g., hydrazine, hydroxylamine) reveal a second-order rate dependence.
- Contradictions : Steric hindrance from the 3-nitrophenyl group may reduce reactivity compared to para-substituted analogs, necessitating Hammett σ⁺ correlations .
Q. How does the compound interact with biological macromolecules, and what experimental designs validate these interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), guided by the nitro group’s hydrogen-bonding potential with Arg120/His90 residues.
- In vitro assays :
- Fluorescence quenching : Titrate the compound into COX-2 solution; Stern-Volmer plots quantify binding constants (Kₐ ~10⁴ M⁻¹).
- Enzyme inhibition : Measure IC₅₀ in LPS-induced RAW264.7 macrophages (prostaglandin E₂ ELISA).
- Contradictions : Discrepancies between docking scores and bioactivity may arise from solvation effects or protein flexibility, requiring Molecular Dynamics (MD) simulations .
Q. What environmental fate models predict the compound’s persistence and ecotoxicity?
Methodological Answer:
- EPI Suite estimation : Predict log Kₒw (2.1–2.5) and biodegradation half-life (>60 days), indicating moderate hydrophobicity and persistence.
- Experimental validation :
- Photolysis : Expose to UV-C (254 nm) and monitor degradation via HPLC; nitro group reduction to amine increases toxicity (e.g., Daphnia magna LC₅₀ shifts from 12 mg/L to 2 mg/L).
- QSAR models : Compare with EPA DSSTox analogs (e.g., methyl 2-methyl-2-(2-nitrophenyl)propanoate) to refine ecotoxicity predictions .
Q. How should researchers address conflicting bioactivity data between in silico and in vitro studies?
Answer:
- Systematic error check : Validate force field parameters in docking studies (e.g., AMBER vs. CHARMM) and confirm compound purity (HPLC ≥98%).
- Experimental refinement : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics or cryo-EM to resolve protein-ligand complexes at near-atomic resolution .
Q. What statistical frameworks reconcile variability in synthetic yields across laboratories?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
